N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide
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Overview
Description
N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antimicrobial, antiviral, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using diatomite earth@IL/ZrCl4 under ultrasonic irradiation is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .
Scientific Research Applications
N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials
Mechanism of Action
The mechanism of action of N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and proteins, disrupting their normal function. This compound may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and potentially offering therapeutic benefits for conditions like type-2 diabetes .
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide analogues: These compounds also exhibit significant pharmacological activities, including hypoglycemic effects.
2,3-dimethoxybenzamide derivatives: Known for their antioxidant and antibacterial activities.
Uniqueness
N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}benzamide stands out due to its unique combination of a benzimidazole core with a phenylethyl group, which may enhance its bioactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C23H21N3O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[[1-(2-phenylethyl)benzimidazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C23H21N3O/c27-23(19-11-5-2-6-12-19)24-17-22-25-20-13-7-8-14-21(20)26(22)16-15-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,24,27) |
InChI Key |
ZVOTWZXADFDXJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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